molecular formula C36H38N4O6S2 B2797929 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide CAS No. 392326-76-0

4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide

Cat. No.: B2797929
CAS No.: 392326-76-0
M. Wt: 686.84
InChI Key: SIQWSVXMEJPFQT-UHFFFAOYSA-N
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Description

4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

The synthesis of 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide involves multiple steps. The starting materials, such as 4-(piperidin-1-ylsulfonyl)aniline, are prepared using established methods . These materials are then converted to the corresponding chloroacetamide derivatives by reacting with chloroacetyl chloride in DMF at room temperature . The final compound is obtained through a series of reactions involving the coupling of these intermediates under controlled conditions.

Chemical Reactions Analysis

4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, DMSO, and reaction temperatures ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition leads to the disruption of DNA synthesis and cell division, which is the basis for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide include other sulfonamide derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O6S2/c41-35(29-11-19-33(20-12-29)47(43,44)39-23-3-1-4-24-39)37-31-15-7-27(8-16-31)28-9-17-32(18-10-28)38-36(42)30-13-21-34(22-14-30)48(45,46)40-25-5-2-6-26-40/h7-22H,1-6,23-26H2,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQWSVXMEJPFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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